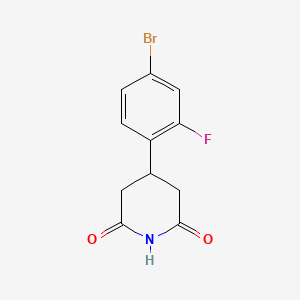

4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione” is a nitrogen-based heterocyclic organic compound . It has a molecular weight of 286.1 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione” is 1S/C11H9BrFNO2/c12-7-1-2-8(9(13)5-7)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) . This code provides a specific description of the molecule’s structure and composition.Physical And Chemical Properties Analysis

“4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione” is a solid at room temperature . It has a molecular weight of 286.1 .Wissenschaftliche Forschungsanwendungen

Enantiomeric Resolution and Simulation Studies Research has been conducted on the enantiomeric resolution and simulation studies of closely related compounds, focusing on their chiral properties and separation. For instance, studies on enantiomers of bromo-ethyl-nitrophenyl-piperidine-diones have been conducted using Chiralpak IA columns, revealing the significance of hydrogen bonding and π–π interactions in chiral resolution. This could imply similar potential for the study and application of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione in chiral separation techniques and understanding its stereochemical behaviors (Ali et al., 2016).

Synthetic Applications The synthesis of compounds featuring halogenated aromatic groups and piperidine units, such as the radiotracer synthesis for studying CB1 cannabinoid receptors, showcases the utility of fluorinated and brominated piperidine derivatives in medical imaging and receptor studies. This research outlines the potential of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione in the development of diagnostic tools or therapeutic agents (Katoch-Rouse & Horti, 2003).

Anticonvulsant Activity The anticonvulsant activity of N-Mannich bases derived from fluorophenyl and bromophenyl pyrrolidine diones has been examined, indicating the therapeutic potential of such compounds. This suggests that derivatives of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione could also be explored for their neuropharmacological properties and potential use in treating neurological disorders (Obniska, Rzepka, & Kamiński, 2012).

Catalytic Asymmetric Synthesis The catalytic asymmetric synthesis of aryl-piperidinones, utilizing chiral bisphosphine-rhodium catalysts, has been achieved. This method, including the introduction of fluorophenyl groups, points towards the versatility of 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione in asymmetric synthesis and its potential as an intermediate in producing enantiomerically pure compounds (Senda, Ogasawara, & Hayashi, 2001).

Selective Detection of Chemical Agents A study on benzothiadiazole-based fluorescent sensors demonstrates the ability to detect oxalyl chloride and phosgene selectively. This indicates the potential application of structurally similar compounds, like 4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione, in developing sensors for hazardous materials, benefiting public health and safety (Zhang et al., 2017).

Eigenschaften

IUPAC Name |

4-(4-bromo-2-fluorophenyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFNO2/c12-7-1-2-8(9(13)5-7)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASZWNSXBWJXLSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(4-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2942390.png)

![N-[2-(3,4-difluorophenoxy)benzyl]-4-iodoaniline](/img/structure/B2942394.png)

![2-phenyl-2-[(2,2,2-trifluoroacetyl)amino]acetic Acid](/img/structure/B2942400.png)

methanone](/img/structure/B2942402.png)

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(phenylthio)propan-1-one](/img/structure/B2942403.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2942404.png)